4-Bromoisoquinolin-1(2H)-one is a valuable intermediate in organic synthesis due to its readily available bromine group, which can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities. This makes it a versatile starting material for the synthesis of a wide range of complex molecules, including biologically active compounds and materials with specific properties. [Source: AChemBlock, "4-Bromo-1(2H)-isoquinolone 95%", ]
While the specific biological activity of 4-Bromoisoquinolin-1(2H)-one itself is not extensively studied, the isoquinoline core structure is present in numerous natural products and biologically active molecules with diverse functions, including alkaloids, neurotransmitters, and antitumor agents. [Source: PubChem, "4-Bromoisoquinolin-1(2H)-one", ] Therefore, research explores the potential of 4-Bromoisoquinolin-1(2H)-one as a starting point for the design and synthesis of novel compounds with potential therapeutic applications.
Studies have investigated the potential of 4-Bromoisoquinolin-1(2H)-one derivatives as antitumor agents. By introducing various functional groups at specific positions on the molecule, researchers aim to create compounds that can target specific cancer cell lines. [Source: "Design, synthesis and biological evaluation of novel 4-substituted isoquinolin-1(2H)-ones as potential antitumor agents" by Wei et al., European Journal of Medicinal Chemistry, 2010, ] However, further research is needed to fully understand the efficacy and safety of these derivatives for potential clinical applications.
4-Bromoisoquinolin-1(2H)-one is a chemical compound with the molecular formula C₉H₆BrNO and a molecular weight of 224.05 g/mol. The compound features a bicyclic structure comprising a benzene ring fused to a pyridine ring, with a bromine atom located at the fourth position of the benzene ring and a carbonyl group attached to the first carbon of the pyridine ring. This unique structure contributes to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.
Currently, there is no documented information regarding a specific mechanism of action for 4-bromoisoquinolin-1(2H)-one itself. Its significance lies in its role as a precursor molecule for the synthesis of potentially bioactive compounds. The final mechanism of action would depend on the specific structure and target of the derived molecule [].
4-Bromoisoquinolin-1(2H)-one exhibits significant reactivity due to the presence of the bromine atom, which can be displaced by nucleophiles in substitution reactions. Notably, it participates in palladium-catalyzed cross-coupling reactions, which are valuable for forming carbon-carbon bonds in synthetic organic chemistry. This compound can also undergo various transformations to generate diverse guanidines and other complex molecules, highlighting its versatility as a synthetic intermediate.
Several synthesis methods have been developed for 4-Bromoisoquinolin-1(2H)-one:
4-Bromoisoquinolin-1(2H)-one serves as an important intermediate in organic synthesis, particularly for:
Several compounds share structural similarities with 4-Bromoisoquinolin-1(2H)-one. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
4-Bromo-2-methylisoquinolin-1(2H)-one | 33930-63-1 | 0.88 |
4-Bromo-6-fluoroisoquinolin-1(2H)-one | 1227607-99-9 | 0.80 |
4-Bromo-7-chloroisoquinolin-1(2H)-one | 1028252-13-2 | 0.78 |
(E)-6,6'-Dibromo-[3,3'-biindolinylidene]-2,2'-dione | 1351240-72-6 | 0.78 |
These compounds demonstrate variations in halogenation and substitution patterns that may influence their biological activities and synthetic utility. The unique positioning of the bromine atom in 4-Bromoisoquinolin-1(2H)-one enhances its reactivity compared to other isoquinoline derivatives .
4-Bromoisoquinolin-1(2H)-one (CAS: 3951-95-9) is a brominated heterocyclic compound with the molecular formula $$ \text{C}9\text{H}6\text{BrNO} $$ and a molecular weight of 224.05 g/mol. Its structure consists of an isoquinoline core—a fused benzene and pyridine ring system—with a bromine atom at the 4-position and a ketone group at the 1-position (Figure 1). The InChI key (ZOPUFLIYIMVOGZ-UHFFFAOYSA-N) and SMILES notation (C1=CC=C2C(=C1)C(=CNC2=O)Br) further delineate its connectivity. The bromine substituent enhances electrophilicity, while the lactam group enables hydrogen bonding and participation in tautomerization.
Table 1: Key physicochemical properties
Property | Value |
---|---|
Melting Point | 200.5°C |
Density | 1.666 g/cm³ |
Refractive Index | 1.654 |
Solubility | Ethanol, DCM, DMSO |
Isoquinoline derivatives were first isolated from coal tar in 1885, but synthetic routes to 4-bromoisoquinolin-1(2H)-one emerged later. Early methods relied on bromination of isoquinolin-1(2H)-one using $$ \text{PBr}_3 $$ or $$ \text{NBS} $$. The Pomeranz–Fritsch reaction, initially developed for isoquinoline synthesis, was adapted for brominated analogs by incorporating bromine-containing precursors. Advances in palladium-catalyzed cyclizations (e.g., Zhang et al., 2013) enabled selective synthesis, improving yields to >80% under optimized conditions.
This compound serves as a versatile intermediate in organic synthesis due to its reactive bromine and carbonyl groups. It participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures and undergoes nucleophilic substitution to introduce amines or thiols. In medicinal chemistry, its isoquinoline scaffold mimics bioactive alkaloids, making it a precursor for HIF-1 inhibitors, anticancer agents, and anti-inflammatory compounds. Over 15 patents since 2014 highlight its role in developing kinase inhibitors and antimicrobial agents.
Method 1: Bromination of Isoquinolin-1(2H)-one
Isoquinolin-1(2H)-one reacts with $$ \text{PBr}3 $$ in $$ \text{CH}2\text{Cl}_2 $$ at 0°C, yielding 85–90% product after recrystallization.
Method 2: Palladium-Catalyzed Cyclization
2-Alkynyl benzyl azides undergo cyclization with $$ \text{PdBr}2/\text{CuBr}2 $$ in $$ \text{ClCH}2\text{CH}2\text{Cl} $$, achieving 75–82% yield.
Table 2: Comparison of synthetic methods
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Bromination | 85–90 | ≥97 | Simplicity |
Pd-catalyzed cyclization | 75–82 | ≥95 | Functional group tolerance |
Electrophilic aromatic substitution dominates bromination, where $$ \text{Br}^+ $$ attacks the electron-rich 4-position of the isoquinoline ring. Palladium-catalyzed methods involve oxidative addition of Pd(II) to the alkyne, followed by cyclization and reductive elimination.
Scaling palladium-catalyzed routes requires managing catalyst costs (~$300/g for $$ \text{PdBr}_2 $$) and optimizing solvent recovery. Bromination methods face byproduct formation (e.g., dibrominated analogs), necessitating precise stoichiometry.
The compound decomposes at 408°C and exhibits limited aqueous solubility (0.2 mg/mL at 25°C) but dissolves readily in DMSO (≥50 mg/mL). Its logP of 2.1 indicates moderate lipophilicity, suitable for membrane permeability in drug design.
The C-Br bond undergoes SNAr with amines (e.g., piperazine) in DMF at 80°C, yielding 4-amino derivatives.
Nitration at the 5-position occurs with $$ \text{HNO}3/\text{H}2\text{SO}_4 $$, while Friedel-Crafts acylation targets the 6-position.
NaBH$$ _4 $$ reduces the carbonyl to a secondary alcohol (4-bromo-1,2-dihydroisoquinoline), whereas KMnO$$ _4 $$ oxidizes the ring to a quinoline derivative.
Used in synthesizing pyrrolo[2,1-a]isoquinolines via Cu-catalyzed cycloadditions and imidazo[1,2-a]pyridines through Buchwald-Hartwig couplings.
Key precursor to HIF-1 inhibitors (e.g., compound 17q, IC$$ _{50} $$ = 0.55 μM) and ROCK inhibitors described in patent WO2014019077.
Table 3: Medicinally relevant derivatives
Derivative | Biological Activity | Target |
---|---|---|
4-Amino-1(2H)-isoquinolone | Anticancer | Topoisomerase II |
4-Phenyl-1(2H)-isoquinolone | Anti-inflammatory | COX-2 |
Incorporated into metal-organic frameworks (MOFs) as a ligand for Pd nanoparticles, enhancing catalytic activity in C–H activation.
Blocks NF-κB signaling in macrophages, reducing IL-6 production by 78% at 10 μM.
4-Bromo-1(2H)-isoquinolone derivatives exhibit MIC = 2 μg/mL against Staphylococcus aureus MRSA.
HPLC (C18 column, 70:30 MeOH/H$$ _2$$O) achieves baseline separation with t$$ _R $$ = 6.8 min. GC-MS using a DB-5 column confirms purity >98%.
X-ray crystallography (CCDC 2054321) confirms planar isoquinoline ring and Br–C bond length of 1.89 Å.
Irritant